molecular formula C11H15N3O B6238645 1-(5-ethylpyrimidin-2-yl)piperidin-4-one CAS No. 1108164-33-5

1-(5-ethylpyrimidin-2-yl)piperidin-4-one

Cat. No.: B6238645
CAS No.: 1108164-33-5
M. Wt: 205.3
InChI Key:
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Description

1-(5-ethylpyrimidin-2-yl)piperidin-4-one is a heterocyclic compound featuring a pyrimidine ring substituted with an ethyl group at the 5-position and a piperidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-ethylpyrimidin-2-yl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the condensation of 5-ethyl-2-chloropyrimidine with piperidin-4-one under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 5-ethyl-2-chloropyrimidine and piperidin-4-one.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Procedure: The mixture is stirred for several hours until the reaction is complete, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethylpyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the ethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-ethylpyrimidin-2-yl)piperidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methylpyrimidin-2-yl)piperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(5-ethylpyridin-2-yl)piperidin-4-one: Pyridine ring instead of pyrimidine.

    1-(5-ethylpyrimidin-2-yl)piperidin-2-one: Different position of the ketone group.

Uniqueness

1-(5-ethylpyrimidin-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both pyrimidine and piperidinone moieties provides a versatile scaffold for further functionalization and application in various fields.

Properties

CAS No.

1108164-33-5

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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